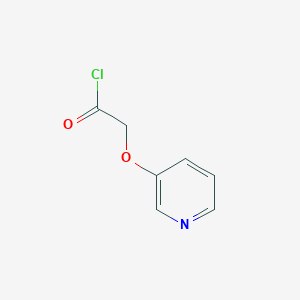
2-(Pyridin-3-yloxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-yloxy)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a pyridine ring substituted at the 3-position with an oxyacetyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)acetyl chloride typically involves the reaction of 3-hydroxypyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3-Hydroxypyridine+Acetyl chloride→2-(Pyridin-3-yloxy)acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(Pyridin-3-yloxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding derivatives.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous base.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
科学的研究の応用
2-(Pyridin-3-yloxy)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Pyridin-3-yloxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yloxy)acetyl chloride: Similar structure but with the oxyacetyl chloride group at the 2-position of the pyridine ring.
2-(Pyridin-4-yloxy)acetyl chloride: Similar structure but with the oxyacetyl chloride group at the 4-position of the pyridine ring.
2-(Pyridin-3-yloxy)propionyl chloride: Similar structure but with a propionyl chloride group instead of an acetyl chloride group.
Uniqueness
2-(Pyridin-3-yloxy)acetyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The position of the oxyacetyl chloride group on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers and analogs.
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
2-pyridin-3-yloxyacetyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2 |
InChIキー |
KIOQVZMSERCARM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)OCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


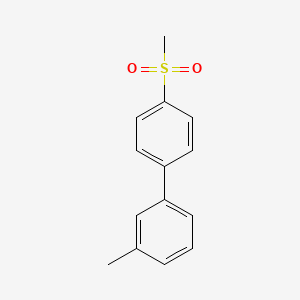
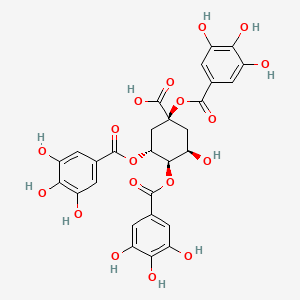

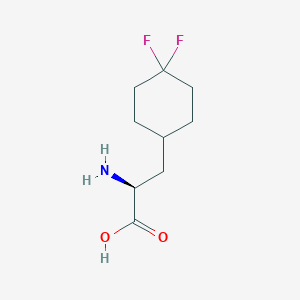
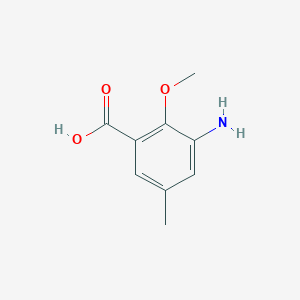
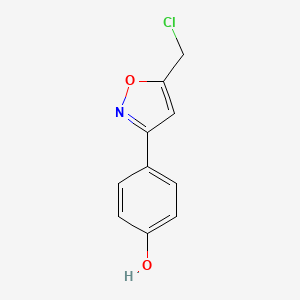
![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)

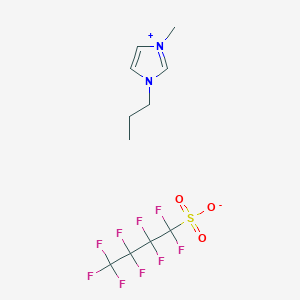
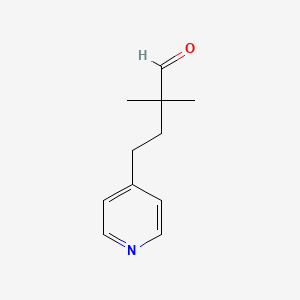
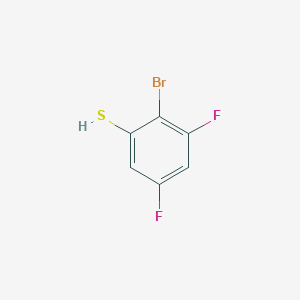
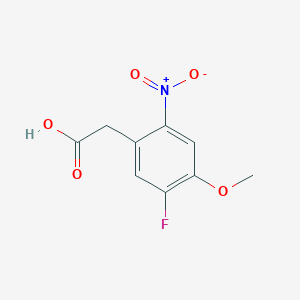

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B12838171.png)
